molecular formula C19H23Cl2N5OS B2390046 5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886911-30-4

5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2390046
CAS No.: 886911-30-4
M. Wt: 440.39
InChI Key: JUZGWZGXQGRKLA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2,4-dichlorophenyl group, a 4-ethylpiperazine moiety, and an ethyl side chain at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated aromatic systems and piperazine-derived pharmacophores are relevant (e.g., CNS or antimicrobial agents) .

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2N5OS/c1-3-15-22-19-26(23-15)18(27)17(28-19)16(13-6-5-12(20)11-14(13)21)25-9-7-24(4-2)8-10-25/h5-6,11,16,27H,3-4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZGWZGXQGRKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCN(CC4)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the Triazole Ring:

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated precursor.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions (e.g., solvent, temperature, catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity and influencing physiological responses.

    DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Core Scaffold

The compound is compared to two analogs from the evidence:

Feature Target Compound Analog 1 () Analog 2 ()
Aromatic Substituent 2,4-Dichlorophenyl 3-Chlorophenyl 4-Ethoxy-3-methoxyphenyl + 3-chlorophenyl
Piperazine Substituent 4-Ethylpiperazin-1-yl 4-Ethylpiperazin-1-yl 4-(3-Chlorophenyl)piperazin-1-yl
Thiazolo-triazol Substituent 2-Ethyl 2-Ethyl 2-Methyl
Polar Group 6-Hydroxyl 6-Hydroxyl 6-Hydroxyl
Molecular Weight ~509.4 g/mol (estimated) 505.0 g/mol (ChemSpider ID: 898366-19-3) ~601.1 g/mol (estimated)
Key Pharmacodynamic Notes Enhanced halogen binding (dual Cl), potential CNS activity Reduced halogen density (mono-Cl), possible weaker target affinity Methoxy/ethoxy groups may improve solubility but reduce membrane permeability

Structural and Functional Implications

  • Halogenation Effects : The 2,4-dichlorophenyl group in the target compound likely increases lipophilicity and binding affinity compared to Analog 1’s 3-chlorophenyl group, as dual halogens enhance van der Waals interactions with hydrophobic pockets .
  • Side Chain Differences : The 2-ethyl group in the target compound and Analog 1 may confer metabolic stability over Analog 2’s 2-methyl, which could be more prone to oxidation .

Pharmacological and ADME Profiles

  • Molecular Docking: Triazole-thiazole hybrids () show affinity for fungal CYP51 (14-α-demethylase), implying the target compound’s dichlorophenyl group may enhance antifungal activity over Analog 1’s mono-Cl variant .
  • ADME : The hydroxyl group in all three compounds improves aqueous solubility, but Analog 2’s methoxy/ethoxy substituents may further enhance solubility at the cost of reduced CNS penetration .

Biological Activity

The compound 5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has drawn attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H21Cl2N5OSC_{18}H_{21}Cl_2N_5OS, with a molecular weight of approximately 426.4 g/mol. The structure consists of a thiazole moiety fused with a triazole ring, along with a dichlorophenyl group and an ethylpiperazine substituent. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compounds similar to the one exhibit significant anticancer properties. For instance, mercapto-substituted 1,2,4-triazoles have been shown to possess chemopreventive and chemotherapeutic effects against various cancer cell lines. In particular, certain derivatives demonstrated cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 µM to 43.4 µM .

Antimicrobial Activity

The compound's thiazole and triazole components suggest potential antimicrobial properties. Studies on related compounds have shown effective antibacterial activity against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol . The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various metabolic enzymes. For example, related piperazine derivatives have shown promise as acetylcholinesterase inhibitors, which could be beneficial in treating neurological disorders such as Alzheimer's disease . This suggests that the compound may have applications in neuropharmacology.

Study 1: Anticancer Efficacy

In a study published in Frontiers in Pharmacology, researchers synthesized various thiazole-triazole derivatives and evaluated their anticancer activity. Among these, one derivative showed significant inhibition of cancer cell proliferation in vitro and was further tested in vivo, demonstrating reduced tumor growth in animal models .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of thiazole derivatives. The compound was tested against Gram-positive and Gram-negative bacteria, revealing strong inhibitory effects that were dose-dependent. These findings highlight the potential for developing new antimicrobial agents based on this compound's structure .

Study 3: Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound interacts with specific cellular targets involved in apoptosis pathways. This interaction leads to increased reactive oxygen species (ROS) production in cancer cells, ultimately triggering cell death .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how can purity be optimized?

  • Methodology :

  • Step 1 : Construct the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thiourea derivatives with α-haloketones under reflux in ethanol .
  • Step 2 : Introduce the 2,4-dichlorophenyl and 4-ethylpiperazine moieties via nucleophilic substitution or Mannich reactions. Use triethylamine (TEA) as a catalyst in dimethylformamide (DMF) at 60–80°C .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .
    • Key Data :
ParameterTypical Value
Reaction Yield60–75% (after optimization)
Purity Post-Purification≥95% (HPLC)

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the thiazole-triazole core (δ 6.8–7.5 ppm for aromatic protons) and 4-ethylpiperazine (δ 2.5–3.5 ppm for CH2 groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry, particularly for the (2,4-dichlorophenyl)methyl group .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound's antimicrobial activity?

  • Methodology :

  • Analog Synthesis : Replace the 2,4-dichlorophenyl group with fluorophenyl or methoxyphenyl derivatives to assess electronic effects .
  • Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays. Include positive controls like ciprofloxacin .
  • Computational Modeling : Perform molecular docking with bacterial DNA gyrase (PDB: 1KZN) to identify key binding residues (e.g., Asp73, Glu50) .
    • Example Findings :
SubstituentMIC (µg/mL) vs. S. aureus
2,4-Dichlorophenyl8.2 ± 0.3
4-Fluorophenyl12.5 ± 1.1
4-Methoxyphenyl>25

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., identical cell lines, assay conditions) .
  • Dose-Response Curves : Validate IC50 values across multiple replicates. For example, discrepancies in anticancer activity (e.g., HepG2 vs. MCF-7 cell lines) may arise from differential expression of target proteins .
  • Statistical Tools : Apply ANOVA or Tukey’s HSD test to assess significance of variations. Report 95% confidence intervals .

Methodological Notes

  • Synthesis Optimization : Microwave-assisted synthesis (100 W, 80°C) reduces reaction time by 40% compared to conventional heating .
  • Data Reproducibility : Use lyophilized stocks of the compound to minimize batch-to-batch variability in biological assays .

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